molecular formula C9H12ClNO2S B13289490 4-(3-Chloropropyl)benzene-1-sulfonamide

4-(3-Chloropropyl)benzene-1-sulfonamide

Cat. No.: B13289490
M. Wt: 233.72 g/mol
InChI Key: CYNXVVUYZIBKOY-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

4-(3-Chloropropyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide:

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide:

    4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide:

Uniqueness

4-(3-Chloropropyl)benzene-1-sulfonamide is unique due to the presence of the 3-chloropropyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

4-(3-chloropropyl)benzenesulfonamide

InChI

InChI=1S/C9H12ClNO2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7H2,(H2,11,12,13)

InChI Key

CYNXVVUYZIBKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCl)S(=O)(=O)N

Origin of Product

United States

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